molecular formula C27H20N2O4S B2458347 N-(5-benzoyl-4-phenylthiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide CAS No. 921572-94-3

N-(5-benzoyl-4-phenylthiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide

Cat. No. B2458347
CAS RN: 921572-94-3
M. Wt: 468.53
InChI Key: CSBCLNMOTPZBRS-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and the conditions under which the reaction was carried out .


Molecular Structure Analysis

The molecular structure analysis involves understanding the arrangement of atoms in a molecule. It can be determined using various spectroscopic methods like NMR, IR, UV-Vis, etc.


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include its reactivity with different reagents, the type of reactions it undergoes (substitution, addition, elimination, etc.), and the products formed .


Physical And Chemical Properties Analysis

This includes studying the compound’s physical properties like melting point, boiling point, solubility, etc., and chemical properties like acidity or basicity, reactivity, etc .

Mechanism of Action

If the compound is a drug, the mechanism of action refers to how it produces its effect in the body. This can involve binding to specific receptors, inhibiting enzymes, or interacting with other biological molecules .

Safety and Hazards

This involves understanding the safety measures that need to be taken while handling the compound, its toxicity, environmental impact, etc .

properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O4S/c1-2-32-20-15-9-14-19-16-21(33-24(19)20)26(31)29-27-28-22(17-10-5-3-6-11-17)25(34-27)23(30)18-12-7-4-8-13-18/h3-16H,2H2,1H3,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBCLNMOTPZBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC(=C(S3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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